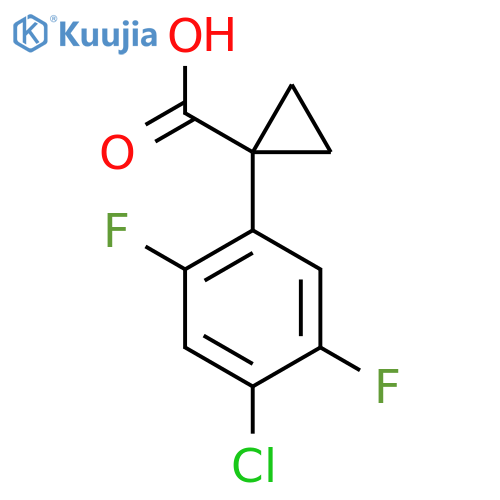

Cas no 1314714-41-4 (1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid)

1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid

- 1314714-41-4

- EN300-1981480

-

- インチ: 1S/C10H7ClF2O2/c11-6-4-7(12)5(3-8(6)13)10(1-2-10)9(14)15/h3-4H,1-2H2,(H,14,15)

- InChIKey: ZJRUFOHFSZJHCD-UHFFFAOYSA-N

- SMILES: ClC1=CC(=C(C=C1F)C1(C(=O)O)CC1)F

計算された属性

- 精确分子量: 232.0102635g/mol

- 同位素质量: 232.0102635g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 281

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.6

- トポロジー分子極性表面積: 37.3Ų

1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1981480-10.0g |

1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid |

1314714-41-4 | 10g |

$4360.0 | 2023-05-26 | ||

| Enamine | EN300-1981480-10g |

1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid |

1314714-41-4 | 10g |

$4360.0 | 2023-09-16 | ||

| Enamine | EN300-1981480-1g |

1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid |

1314714-41-4 | 1g |

$1014.0 | 2023-09-16 | ||

| Enamine | EN300-1981480-5g |

1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid |

1314714-41-4 | 5g |

$2940.0 | 2023-09-16 | ||

| Enamine | EN300-1981480-0.1g |

1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid |

1314714-41-4 | 0.1g |

$892.0 | 2023-09-16 | ||

| Enamine | EN300-1981480-5.0g |

1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid |

1314714-41-4 | 5g |

$2940.0 | 2023-05-26 | ||

| Enamine | EN300-1981480-2.5g |

1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid |

1314714-41-4 | 2.5g |

$1988.0 | 2023-09-16 | ||

| Enamine | EN300-1981480-0.25g |

1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid |

1314714-41-4 | 0.25g |

$933.0 | 2023-09-16 | ||

| Enamine | EN300-1981480-0.05g |

1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid |

1314714-41-4 | 0.05g |

$851.0 | 2023-09-16 | ||

| Enamine | EN300-1981480-0.5g |

1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid |

1314714-41-4 | 0.5g |

$974.0 | 2023-09-16 |

1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid 関連文献

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acidに関する追加情報

1-(4-Chloro-2,5-Difluorophenyl)Cyclopropane-1-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1314714-41-4, known as 1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with a substituted phenyl group and a carboxylic acid moiety. The presence of chlorine and fluorine substituents on the phenyl ring introduces interesting electronic and steric effects, making this compound a valuable subject for both fundamental research and applied studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid through various methodologies. One notable approach involves the use of palladium-catalyzed coupling reactions, which allow for precise control over the substitution pattern on the phenyl ring. This has been particularly useful in constructing the 4-chloro-2,5-difluorophenyl group, a feature that is critical for the compound's reactivity and biological activity.

The cyclopropane ring in this compound plays a pivotal role in its chemical properties. Cyclopropane systems are known for their ring strain, which can lead to enhanced reactivity in certain contexts. In the case of cyclopropane-1-carboxylic acid, this strain can influence the molecule's ability to participate in various reactions, such as nucleophilic additions or cyclopropanation reactions. Additionally, the carboxylic acid group introduces acidity and hydrogen bonding capabilities, further diversifying the compound's chemical behavior.

From a biological standpoint, 1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid has shown promise in preliminary studies as a potential lead compound for drug development. Its unique structure suggests that it may exhibit activity against various enzyme targets or cellular pathways. Recent research has focused on evaluating its potential as an inhibitor of certain kinases or as a modulator of ion channels, areas where small molecules with rigid frameworks like cyclopropanes are often effective.

The substitution pattern on the phenyl ring—specifically the presence of chlorine and fluorine atoms—also contributes to the compound's stability and solubility properties. These halogens not only influence the electronic environment around the ring but also enhance lipophilicity, which is an important factor for drug-like behavior. Furthermore, the spatial arrangement of these substituents can impact how the molecule interacts with biological targets, making it a versatile platform for further modification and optimization.

In terms of applications, cyclopropane carboxylic acids like this one are being explored in diverse fields beyond pharmacology. For instance, they may find use in materials science as components of advanced polymers or as building blocks for nanotechnology applications. The ability to tailor their structure through precise synthesis techniques opens up new possibilities for their utilization across multiple disciplines.

Looking ahead, ongoing research into 1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid is expected to shed light on its full potential as both a chemical entity and a biological tool. With advancements in computational chemistry and high-throughput screening technologies, scientists are better equipped than ever to explore its properties in depth and identify novel applications that could benefit from its unique characteristics.

1314714-41-4 (1-(4-chloro-2,5-difluorophenyl)cyclopropane-1-carboxylic acid) Related Products

- 2138097-68-2(methyl 2-(4-nitrobenzenesulfonamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate)

- 7062-40-0(2-(5-Bromo-2-methoxyphenyl)acetonitrile)

- 2034210-30-3(N-{4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}thiophene-2-sulfonamide)

- 889800-70-8(4-{(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanylmethyl}-1,3-thiazol-2-amine)

- 1806426-59-4(2-(Bromomethyl)-7-cyanobenzo[d]oxazole)

- 2172254-73-6(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid)

- 1343357-93-6(1-{[(2-methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid)

- 2228754-33-2(1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol)

- 2680612-55-7(1-Acetyl-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid)

- 1384100-45-1(Bicyclo 6.1.0 nonyne-lysine)